7-Chlorotryptophan

概要

説明

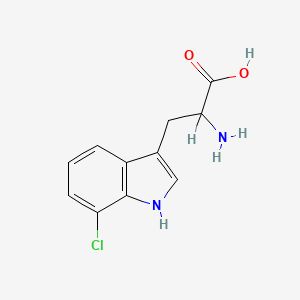

7-Chlorotryptophan is a derivative of tryptophan with a chlorine substituent at the 7-position of the indole ring . It is a non-proteinogenic alpha-amino acid, a chloroindole, and an organochlorine compound .

Synthesis Analysis

The synthesis of 7-Chlorotryptophan involves an efficient FAD/FADH2 regeneration system through a combination of l-amino acid deaminase (l-AAD) and halogenase . The optimal activity ratio of l-AAD and halogenase was set between 1:50 and 1:60 .Molecular Structure Analysis

The molecular formula of 7-Chlorotryptophan is C11H11ClN2O2 . Its average mass is 238.670 Da, and its monoisotopic mass is 238.050903 Da .Chemical Reactions Analysis

Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan . This reaction is the first step in the antibiotic pyrrolnitrin biosynthesis . The reaction of chlorination of tryptophan is performed by tryptophan 7-halogenase .Physical And Chemical Properties Analysis

7-Chlorotryptophan has a density of 1.5±0.1 g/cm3, a boiling point of 476.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.0±3.0 kJ/mol, and its flash point is 242.2±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用

Selective Labelling of Tryptophan

Scientific Field

Chemical Biology, Proteomics

Application Summary

A method has been developed for the selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .

Methods of Application

The Trp-CLiC method involves the use of a reagent containing oxaziridine (a molecule that includes an oxygen–nitrogen–carbon ring) for selective labelling . The reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .

Results or Outcomes

Trp-CLiC offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes .

Biological Potential of Indole Derivatives

Scientific Field

Pharmaceutical Sciences, Medicinal Chemistry

Application Summary

Indole derivatives, including 7-chloro-DL-tryptophan, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application

Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The specific methods of synthesis and application depend on the specific indole derivative and its intended use .

Results or Outcomes

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

FAD/FADH2 Regeneration System

Scientific Field

Biochemistry, Biotechnology

Application Summary

A whole cell FAD/FADH2 regeneration system co-expressing l-AAD and halogenase was constructed . This system was used for the efficient co-production of 7-chlorotryptophan and indole pyruvate .

Methods of Application

The study found that the activity and ratio of enzyme and the concentration of cofactors had a significant effect on the catalytic process .

Results or Outcomes

The system was successful in the co-production of 7-chlorotryptophan and indole pyruvate .

Chemical Synthesis

Scientific Field

Chemical Synthesis, Material Science

Application Summary

7-Chloro-DL-tryptophan is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Methods of Application

The specific methods of synthesis and application depend on the specific research area .

Results or Outcomes

The outcomes of the research vary depending on the specific area of application .

Tryptophan in Diet and Human Health

Scientific Field

Nutrition, Health Sciences

Application Summary

Tryptophan is an essential amino acid that humans need to acquire from their diet . It plays a key role in many biochemical processes, including protein-mediated phase separation .

Methods of Application

The specific methods of application depend on the dietary intake of tryptophan and its role in various biochemical processes .

Results or Outcomes

Indole Derivatives as Antiviral Agents

Application Summary

Indole derivatives, including 7-chloro-DL-tryptophan, have been found to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

将来の方向性

The efficient FAD/FADH2 regeneration system used for the synthesis of 7-Chlorotryptophan could also be applied to the synthesis of other halides and α-keto acids . The activity and ratio of the enzyme and the concentration of cofactors had a significant effect on the catalytic process for the efficient co-production of 7-chlorotryptophan and indole pyruvate .

特性

IUPAC Name |

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorotryptophan | |

CAS RN |

153-97-9 | |

| Record name | 7-Chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

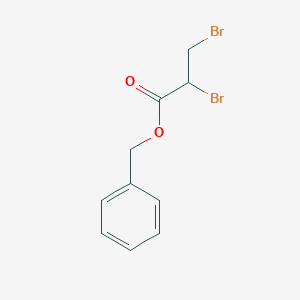

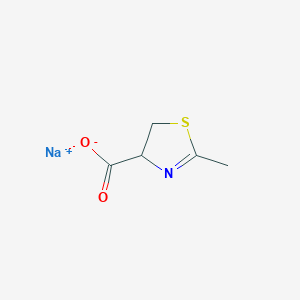

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)